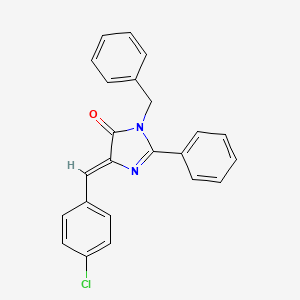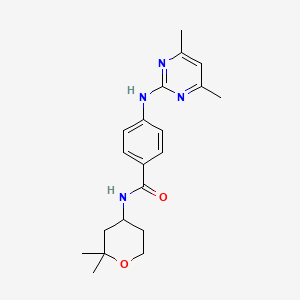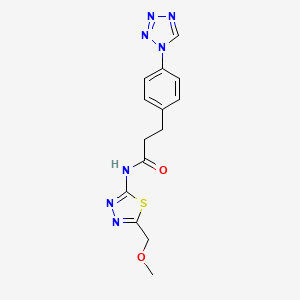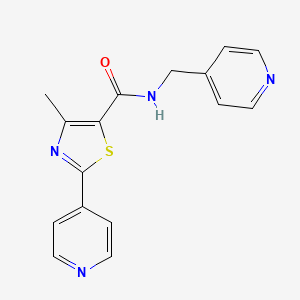
(5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound belonging to the class of imidazolones. This compound is characterized by its unique structure, which includes a benzylidene group and a chlorobenzylidene group attached to an imidazolone core. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes with imidazolone derivatives. One common method is the reaction of 4-chlorobenzaldehyde with 3-benzyl-2-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and chlorobenzylidene groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazolone ring to its corresponding dihydroimidazolone derivative.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydroimidazolone derivatives.
- Substitution products vary depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparaison Avec Des Composés Similaires
- (5Z)-5-(4-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-[(14C2)-1H-1,2,4-triazol-1-ylmethyl]cyclopentanol
- (5Z)-5-(4-chlorobenzylidene)-3-(2,3-dichlorophenyl)-2-[(2-oxopropyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one .
Uniqueness: The uniqueness of (5Z)-3-benzyl-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern on the imidazolone ring, which imparts distinct chemical and biological properties. Its combination of benzyl and chlorobenzylidene groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C23H17ClN2O |
|---|---|
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H17ClN2O/c24-20-13-11-17(12-14-20)15-21-23(27)26(16-18-7-3-1-4-8-18)22(25-21)19-9-5-2-6-10-19/h1-15H,16H2/b21-15- |
Clé InChI |
NUURBWCTQVPYCL-QNGOZBTKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=N/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=NC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12172474.png)

![N-(4,5-dimethylthiazol-2-yl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)propanamide](/img/structure/B12172485.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide](/img/structure/B12172490.png)

![ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12172513.png)

![[4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12172524.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12172543.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12172548.png)
![6-(thiophen-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12172560.png)
